1-Cycloheptyl-2-(1,3-dioxolan-2-yl)-ethanone
Description
1-Cycloheptyl-2-(1,3-dioxolan-2-yl)-ethanone (CAS: 1263365-85-0) is an organic compound featuring a cycloheptyl group and a 1,3-dioxolane ring. Its molecular formula is C₁₂H₂₀O₃, with a ketone functional group contributing to nucleophilic reactivity. The cycloheptyl moiety imparts rigidity and hydrophobicity, while the dioxolane ring enhances polarity and stability. Though discontinued commercially, its structural uniqueness makes it relevant for synthetic and medicinal chemistry research .
Properties
IUPAC Name |
1-cycloheptyl-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c13-11(9-12-14-7-8-15-12)10-5-3-1-2-4-6-10/h10,12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTFJEAHUSZHFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901247321 | |
| Record name | Ethanone, 1-cycloheptyl-2-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263365-85-0 | |
| Record name | Ethanone, 1-cycloheptyl-2-(1,3-dioxolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-cycloheptyl-2-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Cycloheptyl-2-(1,3-dioxolan-2-yl)-ethanone typically involves the reaction of cycloheptanone with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring. The reaction conditions often include:
Temperature: 0-3°C
Catalyst: Potassium hydrogen sulfate
Solvent: Anisole
Reaction Time: Several hours
Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-Cycloheptyl-2-(1,3-dioxolan-2-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dioxolane ring or the ethanone moiety is substituted with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Cycloheptyl-2-(1,3-dioxolan-2-yl)-ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may serve as a building block for biologically active compounds.
Industry: Used in the production of fine chemicals and pharmaceutical intermediates
Mechanism of Action
The mechanism by which 1-Cycloheptyl-2-(1,3-dioxolan-2-yl)-ethanone exerts its effects involves interactions with molecular targets and pathways The dioxolane ring and the ethanone moiety play crucial roles in its reactivity and interactions with other molecules
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Aromatic vs. Aliphatic Substituents
- 1-(2-Chloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone (CAS: Not provided): Replaces the cycloheptyl group with a 2-chlorophenyl ring. The electron-withdrawing Cl substituent increases ketone reactivity compared to the aliphatic cycloheptyl group. This compound is used in intermediate synthesis .
- 1-(2,6-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone (CAS: 1263365-90-7): Features a dimethylphenyl group, enhancing lipophilicity and steric hindrance, which may reduce nucleophilic accessibility compared to the cycloheptyl analog .
- 1-(5-Bromopyridin-3-yl)-2-(1,3-dioxolan-2-yl)ethanone (CAS: 1263365-82-7): Incorporates a bromopyridinyl group, enabling cross-coupling reactions. The aromatic N-heterocycle introduces distinct electronic properties .
Heterocyclic Modifications
- 1-(4-(5-Hexylthiophen-2-yl)-6-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl)ethanone: Combines a thiophene and pyridine ring with a methyl-dioxolane group. The hexyl chain increases hydrophobicity, contrasting with the cycloheptyl compound’s compact structure. Synthesis yield (44%) is lower than cycloheptyl derivatives, suggesting synthetic challenges .
Physicochemical Properties
- Solubility : Cycloheptyl derivatives exhibit moderate solubility in organic solvents due to balanced hydrophobicity/polarity. Aromatic analogs (e.g., chlorophenyl) show lower aqueous solubility .
- Stability : Dioxolane rings are acid-labile; compounds like 7a () undergo hydrolysis under acidic conditions to yield carboxylic acids, whereas the cycloheptyl compound’s stability in such conditions remains unstudied .
Biological Activity
1-Cycloheptyl-2-(1,3-dioxolan-2-yl)-ethanone is a compound characterized by a cycloheptyl group linked to an ethanone moiety, which is further connected to a 1,3-dioxolane ring. This unique structure imparts distinct chemical properties and biological activities that are of significant interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The dioxolane ring acts as a reactive site that facilitates binding to these targets, influencing multiple biochemical pathways. Such interactions may modulate enzymatic activities or receptor functions, leading to various pharmacological effects.
Biological Activity Overview
Research indicates that compounds containing the 1,3-dioxolane moiety often exhibit notable biological activities, including antifungal and antibacterial properties. For instance, a study on similar dioxolanes demonstrated excellent antifungal activity against Candida albicans and significant antibacterial activity against strains like Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of several compounds related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cycloheptyl group + dioxolane ring | Potential antifungal and antibacterial activity |
| 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone | Cyclohexyl group + dioxolane ring | Exhibits similar biological activities |
| 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone | Cyclopentyl group + dioxolane ring | Demonstrated reactivity but less studied |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antifungal Activity : A series of synthesized dioxolanes showed promising antifungal properties. The compound demonstrated effective inhibition against C. albicans, suggesting its potential use in antifungal therapies .
- Antibacterial Screening : Compounds with similar structural motifs were tested for antibacterial efficacy. Results indicated significant activity against various bacterial strains, reinforcing the therapeutic potential of dioxolanes in treating bacterial infections.
- Pharmacological Applications : The unique binding characteristics of this compound with specific receptors suggest its exploration in drug development for inflammatory diseases and other conditions requiring modulation of enzymatic activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
